L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine
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Overview
Description
L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine is a peptide composed of five amino acids: phenylalanine, alanine, asparagine, histidine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted with other functional groups to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly used.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidine sulfoxide or sulfone derivatives.
Scientific Research Applications
L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It is used in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes by mimicking natural substrates or inhibitors. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-leucyl-L-tyrosyl-L-histidyl-L-serine
- L-Phenylalanyl-L-lysyl-L-alanyl-L-asparaginyl-L-histidyl
Uniqueness
L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic (phenylalanine, alanine) and hydrophilic (asparagine, histidine, serine) residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
CAS No. |
628685-97-2 |
---|---|
Molecular Formula |
C25H34N8O8 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H34N8O8/c1-13(30-22(37)16(26)7-14-5-3-2-4-6-14)21(36)31-18(9-20(27)35)24(39)32-17(8-15-10-28-12-29-15)23(38)33-19(11-34)25(40)41/h2-6,10,12-13,16-19,34H,7-9,11,26H2,1H3,(H2,27,35)(H,28,29)(H,30,37)(H,31,36)(H,32,39)(H,33,38)(H,40,41)/t13-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CAUVUEATHDAIIL-CTXVOCDESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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